molecular formula C10H16N2O B12591028 N-[(1R,2S)-2-Cyanocyclopentyl]butanamide CAS No. 874293-86-4

N-[(1R,2S)-2-Cyanocyclopentyl]butanamide

Cat. No.: B12591028
CAS No.: 874293-86-4
M. Wt: 180.25 g/mol
InChI Key: FCWLFEXSDXNCPN-RKDXNWHRSA-N
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Description

Such derivatives are often explored in medicinal chemistry for their stereochemical and functional group interactions, particularly in enzyme inhibition or receptor binding. However, without explicit data from the evidence, further elaboration on its specific properties or applications is speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874293-86-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-[(1R,2S)-2-cyanocyclopentyl]butanamide

InChI

InChI=1S/C10H16N2O/c1-2-4-10(13)12-9-6-3-5-8(9)7-11/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9-/m1/s1

InChI Key

FCWLFEXSDXNCPN-RKDXNWHRSA-N

Isomeric SMILES

CCCC(=O)N[C@@H]1CCC[C@@H]1C#N

Canonical SMILES

CCCC(=O)NC1CCCC1C#N

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Acylation

This method involves the acylation of 1-aminocyclopentane carbonitrile with valeryl chloride.

Reaction Steps:

  • Step 1: React 1-aminocyclopentane carbonitrile with valeryl chloride in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic acyl substitution.

  • Step 2: Purify the resulting product through recrystallization or chromatography.

Yield and Purity:
This method typically provides high yields (>80%) and good purity levels, making it a favorable route for industrial applications.

Method 2: Strecker Synthesis

The Strecker synthesis can also be adapted for the preparation of amides from aldehydes.

Reaction Steps:

  • Step 1: Start with propionic aldehyde as a raw material.

  • Step 2: React it with ammonium cyanide to introduce the cyano group, followed by hydrolysis to yield the desired amide.

Yield and Purity:
This method can be less efficient due to potential side reactions and typically results in lower yields (around 60-70%).

Method 3: Direct Amination

A more direct approach involves the amination of butyric acid derivatives.

Reaction Steps:

  • Step 1: Convert butyric acid into its corresponding acyl chloride using thionyl chloride.

  • Step 2: Perform an amination reaction with ammonia or an amine under controlled conditions to yield N-[(1R,2S)-2-Cyanocyclopentyl]butanamide.

Yield and Purity:
This method has shown moderate yields (70-75%) but is advantageous due to its straightforwardness and fewer steps involved.

Method Yield (%) Purity (%) Advantages Disadvantages
Acylation >80 High High efficiency, straightforward Requires careful handling of reagents
Strecker Synthesis 60-70 Moderate Simple reaction conditions Lower yields, potential side reactions
Direct Amination 70-75 Moderate Fewer steps involved Requires conversion to acyl chloride

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-Cyanocyclopentyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R,2S)-2-Cyanocyclopentyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-Cyanocyclopentyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While the target compound is absent from the evidence, the catalog lists several structurally related amides and cyclopentane/cyclohexane derivatives. Below is a comparative analysis based on substituents, stereochemistry, and physicochemical properties:

Table 1: Key Compounds from Evidence

Compound Name (CAS) Molecular Formula Molecular Weight Melting Point (°C) Optical Purity Price (¥) Key Features
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide (479423-21-7) C21H34N4OS 390.58 - - 35,800 Thiourea linker, phenylmethyl group, cyclohexyl amine
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (860994-58-7) C15H17F6N3S 385.37 - - 28,000 Bis(trifluoromethyl)phenyl group, thiourea core
cis-2-Amino-1-cyclopentanecarboxamide (135053-11-1) C6H12N2O 128.17 132–134 - 37,900 Cyclopentane carboxamide, cis-amine
(1R,3S)-3-Aminocyclopentanecarboxylic acid (71830-08-5) C6H11NO2 129.15 172.1 (dec.) 98% 49,700 Cyclopentane carboxylic acid, high optical purity
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (268556-62-3) C13H20N2O 220.31 - - 30,200 Branched aliphatic chain, phenylmethyl group

Key Comparison Points

Cycloalkane Backbone: The target compound features a cyclopentane ring, similar to cis-2-Amino-1-cyclopentanecarboxamide (CAS 135053-11-1) and the aminocyclopentanecarboxylic acids (CAS 71830-08-5/71830-07-4). These compounds exhibit stereospecific interactions due to their rigid cyclic structures . In contrast, compounds like CAS 479423-21-7 and 860994-58-7 use a cyclohexane backbone, which may confer different steric and conformational properties .

Functional Groups: The cyano group in the target compound is distinct from the amino or carboxylic acid groups in the listed analogs. Cyano groups are electron-withdrawing and may enhance metabolic stability compared to amines, which are prone to oxidation . Thiourea-containing compounds (e.g., CAS 479423-21-7 and 860994-58-7) are often used in hydrogen-bonding interactions, while the target compound’s amide group could offer similar but less polar interactions .

Stereochemical Complexity: The (1R,2S) configuration of the target compound’s cyclopentane ring may influence binding affinity compared to the (1R,3S) or (1S,3R) configurations in the aminocyclopentanecarboxylic acids (CAS 71830-08-5/71830-07-4). These isomers show distinct melting points (172.1°C vs. 192°C), highlighting the role of stereochemistry in physicochemical stability .

Price and Accessibility :

  • The listed compounds range from ¥28,000 to ¥49,700, with higher costs associated with stereochemical purity (e.g., 98% optical purity in CAS 71830-08-5). The target compound’s synthesis cost might align with these values, depending on its synthetic complexity .

Limitations of the Analysis

The evidence lacks direct data on "N-[(1R,2S)-2-Cyanocyclopentyl]butanamide," including its solubility, stability, or biological activity. Further experimental studies or additional sources are required for a definitive analysis.

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